Succinimidyl-2-(iodoacetamido)acetate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of succinimidyl-2-(iodoacetamido)acetate typically involves the reaction of succinimide with iodoacetic acid under specific conditions. The process includes the activation of the carboxyl group of iodoacetic acid, followed by its reaction with the amine group of succinimide to form the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Succinimidyl-2-(iodoacetamido)acetate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines and thiols, to form stable conjugates.
Oxidation and Reduction: While not commonly involved in oxidation or reduction reactions, it can participate in these processes under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines and thiols are commonly used reagents in reactions involving this compound.
Reaction Conditions: These reactions typically occur under mild conditions, such as room temperature and neutral pH.
Major Products Formed
The major products formed from reactions involving this compound are peptide-protein conjugates, which are widely used in biochemical research .
Scientific Research Applications
Succinimidyl-2-(iodoacetamido)acetate has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of succinimidyl-2-(iodoacetamido)acetate involves its ability to form covalent bonds with nucleophilic groups, such as amines and thiols. This property allows it to act as a linker in bioconjugation processes, facilitating the formation of stable peptide-protein conjugates . The molecular targets and pathways involved include the thiol groups of cysteine residues in proteins .
Comparison with Similar Compounds
Similar Compounds
- Succinimidyl-4-(iodoacetamido)butyrate
- Succinimidyl-3-(iodoacetamido)propionate
Comparison
Compared to similar compounds, succinimidyl-2-(iodoacetamido)acetate is unique due to its shorter linker length, which can result in more stable and predictable conjugation ratios . This makes it particularly useful in applications where precise control over the conjugation process is required .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[(2-iodoacetyl)amino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IN2O5/c9-3-5(12)10-4-8(15)16-11-6(13)1-2-7(11)14/h1-4H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNJMUIEXREENQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CNC(=O)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20703869 | |
Record name | 2,5-Dioxopyrrolidin-1-yl N-(iodoacetyl)glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20703869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215099-66-4 | |
Record name | 2,5-Dioxopyrrolidin-1-yl N-(iodoacetyl)glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20703869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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